molecular formula C7H15NO2S B13696072 (S)-3-[(Ethylsulfonyl)methyl]pyrrolidine

(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine

Cat. No.: B13696072
M. Wt: 177.27 g/mol
InChI Key: QXFKFIXMFKJBJX-UHFFFAOYSA-N
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Description

(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine is a heterocyclic amine that serves as a building block in pharmaceutical and fine chemical manufacturing . The compound’s unique structure, featuring an ethylsulfonyl group, makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-[(Ethylsulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with ethylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the sulfur atom of ethylsulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors under controlled conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrrolidine derivatives .

Scientific Research Applications

(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-[(Ethylsulfonyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine stands out due to its chiral nature and the presence of the ethylsulfonyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and as a ligand in catalytic processes .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

3-(ethylsulfonylmethyl)pyrrolidine

InChI

InChI=1S/C7H15NO2S/c1-2-11(9,10)6-7-3-4-8-5-7/h7-8H,2-6H2,1H3

InChI Key

QXFKFIXMFKJBJX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CCNC1

Origin of Product

United States

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